Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate
Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN, thereby preserving its tumor suppressor function .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the PTEN pathway. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation of PTEN . This allows PTEN to continue suppressing tumor growth, affecting the downstream effects related to cell proliferation and survival.
Result of Action
The compound has shown promising results in vitro against MCF-7 and HepG-2 cancer cell lines . It has demonstrated significant antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM . Furthermore, it has been observed to induce apoptosis in MCF-7 cells, resulting in a significant reduction in cell viability . In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .
Biochemical Analysis
Biochemical Properties
It is known that compounds containing a similar tetrahydrobenzo[b]thiophene scaffold have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation . The activation of NRF2 by these compounds was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .
Cellular Effects
In cellular models, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate and similar compounds have shown anti-inflammatory activity . In Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), these compounds reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Molecular Mechanism
Compounds with a similar structure have been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This disruption interferes with the KEAP1’s Kelch domain, preventing the degradation of NRF2 and leading to the activation of the NRF2 pathway .
Temporal Effects in Laboratory Settings
Similar compounds have been reported to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (T1/2) and intrinsic clearance (Clint) .
Metabolic Pathways
It is known that compounds activating the NRF2 pathway can influence various metabolic processes, including the regulation of antioxidant response elements (AREs) in the genome .
Subcellular Localization
The activation of the NRF2 pathway by similar compounds suggests that these compounds may interact with cellular components in the cytoplasm, where the NRF2 pathway is primarily regulated .
Preparation Methods
The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an amino-ester with ethyl isothiocyanate, leading to the formation of the desired thiazole compound . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
- 2-Acetamido-4-(2-hydroxyphenyl)thiazole
- 2-Thiazolemethanamine hydrochloride
- Methyl benzo[b]thiophene-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific amino and ester functional groups, which contribute to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZIOVTGXEYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568201 | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134136-00-8 | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate compare to other thiazole derivatives in its ability to detect Copper(II) ions?
A: The research paper investigates the use of three different thiazole derivatives, including this compound (L3), as potential Copper(II) ionophores in PVC-membrane potentiometric sensors []. While L3 was successfully incorporated into a sensor, the study found that another thiazole derivative, 2-acetamido-4-(2-hydroxyphenyl)thiazole (L1), exhibited superior performance characteristics for Copper(II) ion detection []. The specific reasons for the performance difference between L1 and L3 were not explicitly investigated in this study.
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